4-Chloro-1-(3-chlorophenyl)-1-oxobutane
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).Scientific Research Applications
Advanced Oxidation Processes
Researchers have explored the oxidative degradation of aqueous organic pollutants, including chlorophenols, using advanced oxidation processes (AOPs). For instance, one study demonstrated the oxidative capacity of a Cr(III)/H2O2 system over a wide pH range, utilizing a redox cycle between Cr(III) and Cr(VI) to generate hydroxyl radicals (HO•) for pollutant degradation (Bokare & Choi, 2011).
Photocatalytic Decomposition
The development of photocatalytic materials for environmental cleanup is another significant area of research. A study introduced a Fe3O4-Cr2O3 magnetic nanocomposite that effectively decomposed 4-chlorophenol under ultraviolet irradiation, highlighting the potential of magnetic nanocomposites in water treatment technologies (Kesho Singh et al., 2017).
Molecular Docking and Structural Analysis
Further research has investigated the molecular structures and properties of chlorophenyl derivatives through spectroscopic methods and theoretical calculations. These studies provide insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmacology (Vanasundari et al., 2018).
Heterogeneous Catalysis
The use of heterogeneous catalysts for the degradation of chlorophenols has been examined, with research demonstrating the efficiency of magnetic nanoscaled Fe3O4/CeO2 composites in Fenton-like processes. These studies contribute to the development of reusable and efficient catalysts for the treatment of water pollutants (Xu & Wang, 2012).
Photoelectrochemical Sensors
Innovative approaches have also been applied to detect chlorophenols in water, such as the development of a sensitive photoelectrochemical sensor based on the heterojunction between BiPO4 nanocrystals and BiOCl nanosheets. This method offers high sensitivity and selectivity for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
4-chloro-1-(3-chlorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFSSYNGPPXGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613791 | |
Record name | 4-Chloro-1-(3-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-chlorophenyl)-1-oxobutane | |
CAS RN |
90793-58-1 | |
Record name | 4-Chloro-1-(3-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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